Flamprop-m-isopropyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

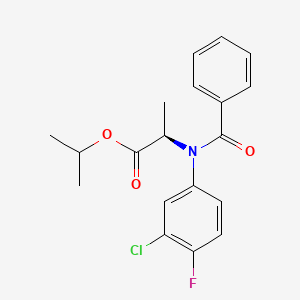

Structure

3D Structure

Propriétés

IUPAC Name |

propan-2-yl (2R)-2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFNO3/c1-12(2)25-19(24)13(3)22(15-9-10-17(21)16(20)11-15)18(23)14-7-5-4-6-8-14/h4-13H,1-3H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKVXBIIHQGXQRQ-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC(C)C)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058245 | |

| Record name | Flamprop M-isopropyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63782-90-1 | |

| Record name | Flamprop M-isopropyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63782-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flamprop-M-isopropyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063782901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flamprop M-isopropyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Alanine, N-benzoyl-N-(3-chloro-4-fluorophenyl)-, 1-methylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLAMPROP-M-ISOPROPYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I84Y647LPJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of Flamprop-m-isopropyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of the selective herbicide Flamprop-m-isopropyl. Detailed experimental protocols for its synthesis and analysis are presented, along with tabulated quantitative data for its physicochemical and toxicological properties. The guide also features visualizations of the synthetic pathway and its mode of action at the cellular level, designed to support researchers and professionals in the fields of agrochemistry and drug development.

Introduction

This compound, with the CAS Registry Number 63782-90-1, is a post-emergence herbicide belonging to the arylaminopropionic acid class.[1] It is the isopropyl ester of the D-isomer of flamprop, a chiral compound.[2] This stereospecificity is crucial for its herbicidal activity.[3] Historically marketed under trade names such as Barnon Plus and Commando, it has been used for the control of wild oats (Avena fatua) in cereal crops.[3][4] The herbicidal effect of this compound is achieved through the inhibition of cell elongation in susceptible grass species.[3] This guide details the chemical synthesis, properties, and biological mode of action of this compound.

Synthesis of this compound

The commercial synthesis of this compound is a two-step process. The first step involves the synthesis of the key intermediate, N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine. The second step is the esterification of this intermediate with isopropyl alcohol.[3]

Synthesis of N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine

A common method for the synthesis of the N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine intermediate involves the reaction of 3-chloro-4-fluoroaniline with benzoyl chloride, followed by coupling with an L-alanine derivative.[1]

Experimental Protocol:

-

Step 2.1.1: N-Benzoylation of 3-chloro-4-fluoroaniline. In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 3-chloro-4-fluoroaniline in a suitable solvent such as toluene. Cool the solution to 0-5 °C. Slowly add an equimolar amount of benzoyl chloride to the solution while maintaining the temperature. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Step 2.1.2: N-Alkylation with L-alanine derivative. To the reaction mixture from the previous step, add a base such as sodium hydride, followed by the addition of an L-alanine ester (e.g., methyl or ethyl ester). Heat the mixture under reflux for several hours.

-

Step 2.1.3: Hydrolysis. After cooling, the ester is hydrolyzed to the carboxylic acid by adding an aqueous solution of a strong base like sodium hydroxide and heating.

-

Step 2.1.4: Purification. The aqueous layer is separated, acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is then filtered, washed with water, and dried to yield N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine.

Esterification of N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine

The final step is the esterification of the carboxylic acid intermediate with isopropyl alcohol, typically under acidic catalysis to maintain the stereochemical integrity of the molecule.[3]

Experimental Protocol:

-

Step 2.2.1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, suspend N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine in an excess of isopropyl alcohol, which also serves as the solvent.

-

Step 2.2.2: Catalysis. Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Step 2.2.3: Reaction. Heat the mixture to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark trap to drive the equilibrium towards the product. The reaction progress is monitored by TLC.

-

Step 2.2.4: Work-up and Purification. Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution). Remove the excess isopropyl alcohol under reduced pressure. The residue is then dissolved in an organic solvent like diethyl ether, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Chemical Properties of this compound

This compound is a white crystalline solid at room temperature.[3] Its chemical and physical properties are summarized in the tables below.

General and Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₁₉ClFNO₃ | [5] |

| Molecular Weight | 363.81 g/mol | [5] |

| CAS Registry Number | 63782-90-1 | [2] |

| IUPAC Name | isopropyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-D-alaninate | [2] |

| Appearance | White crystals | [3] |

| Melting Point | 84 °C | [6] |

| Water Solubility | 12 mg/L (at 20 °C) | [3] |

| Vapor Pressure | 8.50 x 10⁻² mPa (at 20 °C) | [3] |

| LogP (Octanol-Water Partition Coefficient) | 3.69 | [7] |

| pKa (Predicted) | -1.02 ± 0.50 | [8] |

Solubility in Organic Solvents

| Solvent | Solubility (g/L at 20 °C) | Reference(s) |

| Acetone | 1560 | [3] |

| Ethanol | 147 | [3] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the methine proton of the alanine moiety, the methyl protons of the alanine moiety, and the isopropyl group protons (a septet for the CH and a doublet for the two CH₃ groups).

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ester and amide groups, the aromatic carbons, and the aliphatic carbons of the alanine and isopropyl moieties.[9]

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 363. The fragmentation pattern includes characteristic ions corresponding to the loss of the isopropoxy group and other fragments of the molecule. The base peak is often observed at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺. Other significant fragments are observed at m/z 77 ([C₆H₅]⁺) and m/z 276.[10][11]

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit strong absorption bands for the C=O stretching vibrations of the ester and amide groups, typically in the region of 1650-1750 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, as well as C-Cl and C-F stretching vibrations, would also be present.

Mechanism of Action

This compound is a selective, systemic herbicide that is absorbed by the leaves of plants.[3] Its herbicidal activity is attributed to the inhibition of cell elongation.[3] At the molecular level, it acts as a mitotic disrupter. It does not directly inhibit tubulin polymerization but rather interferes with the proper organization of microtubules in the mitotic spindle and the phragmoplast during cell division. This disruption of microtubule orientation leads to an arrest of the cell cycle and ultimately inhibits plant growth.

Analytical Methods

The determination and quantification of this compound in various matrices are typically performed using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

A common analytical method for this compound is reverse-phase HPLC.[7]

Experimental Protocol:

-

Column: A C18 reverse-phase column (e.g., Newcrom R1) is suitable for the separation.[7]

-

Mobile Phase: A mixture of acetonitrile and water, with the addition of an acid such as phosphoric acid to improve peak shape, is typically used. For mass spectrometry detection, a volatile acid like formic acid should be used instead.[7]

-

Detection: UV detection at a wavelength where the analyte exhibits strong absorbance is commonly employed.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to that of a calibration curve prepared from certified reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of this compound, providing both separation and structural information.

Experimental Protocol:

-

GC Column: A non-polar or semi-polar capillary column is typically used for the separation.

-

Carrier Gas: Helium is the most common carrier gas.

-

Injection Mode: Splitless injection is often used for trace analysis.

-

Temperature Program: A temperature gradient is programmed to ensure good separation of the analyte from other components in the sample matrix.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Toxicological Properties

This compound exhibits low acute toxicity to mammals but is moderately toxic to birds and aquatic organisms.[3]

| Endpoint | Species | Value | Reference(s) |

| Acute Oral LD₅₀ | Rat | > 2000 mg/kg | [3] (Qualitative) |

| Acute Dermal LD₅₀ | Rat | > 2000 mg/kg | [3] (Qualitative) |

| Acute Toxicity to Birds (LD₅₀) | Mallard Duck | > 171 ppm (dietary) | [12] |

| Acute Toxicity to Fish (LC₅₀) | Rainbow Trout | Moderately Toxic | [3] (Qualitative) |

| Acute Toxicity to Aquatic Invertebrates (EC₅₀) | Daphnia magna | Moderately Toxic | [3] (Qualitative) |

Conclusion

This technical guide has provided a detailed overview of the synthesis, chemical properties, and mechanism of action of this compound. The provided experimental protocols and tabulated data offer a valuable resource for researchers and professionals in agrochemistry and related fields. The visualizations of the synthetic pathway and mode of action aim to facilitate a deeper understanding of this important herbicidal compound. Further research could focus on developing more environmentally benign synthetic routes and investigating the molecular details of its interaction with plant microtubules.

References

- 1. Flamprop [sitem.herts.ac.uk]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. This compound (Ref: WL 43425) [sitem.herts.ac.uk]

- 4. Flamprop - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Flamprop-isopropyl | C19H19ClFNO3 | CID 40520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Flamprop-isopropyl [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. Document 8VE0RGjv8EypqOxyLJ3Xbx39B - Toxic Docs [toxicdocs.org]

An In-depth Technical Guide to the Stereoisomerism and Chirality of Flamprop-m-isopropyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flamprop-m-isopropyl, the isopropyl ester of the L-isomer of the herbicide flamprop, represents a case study in the importance of stereochemistry in agrochemical development. Its herbicidal efficacy is intrinsically linked to its specific chiral configuration. This technical guide provides a comprehensive overview of the stereoisomerism and chirality of this compound, detailing its synthesis, the differential biological activity of its stereoisomers, and the analytical methods for their separation. The mechanism of action, involving the disruption of microtubule organization, is also explored. This document is intended to serve as a detailed resource for researchers and professionals in the fields of agrochemical synthesis, herbicide development, and stereoselective analysis.

Introduction to this compound and its Chirality

This compound is a selective, post-emergence herbicide primarily used for the control of wild oats (Avena fatua) in cereal crops.[1][2] Its chemical structure is derived from the amino acid L-alanine, which imparts a chiral center to the molecule.[1] Chirality, or the property of "handedness," means that Flamprop-isopropyl can exist as two non-superimposable mirror images, known as enantiomers. These are designated as the (R)- and (S)-enantiomers, or alternatively as the D- and L-isomers, respectively.

This compound specifically refers to the isopropyl ester of the L-isomer of flamprop (L-flamprop-isopropyl).[1] The racemic mixture, containing both enantiomers, is known as flamprop-isopropyl.[2] The selective use of the L-isomer is a result of the significantly higher herbicidal activity of this enantiomer compared to its D-counterpart, a common phenomenon in biologically active chiral molecules.[1]

Chemical Structure of this compound:

-

IUPAC Name: Isopropyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alaninate

-

CAS Registry Number: 63782-90-1[3]

-

Molecular Formula: C₁₉H₁₉ClFNO₃[3]

-

Molecular Weight: 363.81 g/mol [3]

Stereoselective Biological Activity

One study on wild oat populations resistant to multiple herbicides, including flamprop, reported a GR50 ratio of 8.7 for resistant to susceptible plants when treated with flamprop.[4] However, this study did not differentiate between the stereoisomers. The primary mechanism of action is the inhibition of cell elongation in susceptible plants.[1]

Enantioselective Synthesis of this compound

The commercial production of this compound necessitates an enantioselective synthesis to ensure the final product is enriched with the desired L-isomer, thereby maximizing herbicidal efficacy and minimizing the environmental load of the inactive D-isomer.[1] The synthesis is a multi-step process that begins with the preparation of the key chiral intermediate, N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine.

Synthesis of N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine

This intermediate is synthesized from L-alanine, preserving the natural stereochemistry of the amino acid. While specific patented industrial processes may vary, a general laboratory-scale synthesis can be described as follows:

Experimental Protocol:

-

N-Benzoylation of L-alanine: L-alanine is reacted with benzoyl chloride in a suitable basic solution (e.g., aqueous sodium hydroxide) at a controlled temperature (e.g., 0-5 °C) to yield N-benzoyl-L-alanine. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by acidification and filtration.

-

N-Arylation: The resulting N-benzoyl-L-alanine is then reacted with 3-chloro-4-fluoronitrobenzene in the presence of a base (e.g., potassium carbonate) and a copper catalyst in a high-boiling point solvent (e.g., dimethylformamide). The nitro group is subsequently reduced to an amino group, followed by diazotization and removal to yield N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine.

-

Purification: The final intermediate is purified by recrystallization from a suitable solvent system to achieve high chemical and enantiomeric purity.

Esterification to this compound

The final step is the esterification of the chiral carboxylic acid intermediate with isopropyl alcohol.

Experimental Protocol:

-

Reaction Setup: N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine is dissolved in an excess of isopropyl alcohol, which serves as both a reactant and a solvent.

-

Catalysis: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.[1]

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the esterification is monitored by TLC or HPLC.

-

Work-up and Purification: Upon completion, the excess isopropyl alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Chiral Separation and Analysis

The analysis of the enantiomeric purity of this compound is crucial for quality control. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for separating the enantiomers of flamprop-isopropyl.

Experimental Protocol: Chiral HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Chiral Stationary Phase: A polysaccharide-based chiral column, such as one coated with a derivative of cellulose or amylose, is typically effective for this type of separation. The specific choice of column may require empirical testing.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used. The exact ratio of the solvents needs to be optimized to achieve baseline separation of the enantiomers. A small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be added to the mobile phase to improve peak shape and resolution.

-

Flow Rate: A typical flow rate is in the range of 0.5-1.5 mL/min.

-

Detection: The enantiomers are detected by their UV absorbance, typically at a wavelength around 254 nm.

-

Quantification: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Mechanism of Action: Disruption of Microtubule Dynamics

The herbicidal effect of this compound is attributed to its ability to disrupt the normal functioning of microtubules in susceptible plant cells.[5] This mechanism distinguishes it from many other classes of herbicides.

Unlike some herbicides that inhibit the polymerization of tubulin into microtubules, flamprop and its active acid metabolite do not appear to inhibit tubulin polymerization in vitro.[5] Instead, they are thought to interfere with the organization and stability of microtubule arrays, particularly the spindle and phragmoblast microtubules, which are essential for cell division and cell plate formation, respectively.[5] This disruption of microtubule dynamics leads to an inhibition of cell elongation and ultimately to the death of the plant.

Data Summary

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | Isopropyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alaninate | [3] |

| CAS RN | 63782-90-1 | [3] |

| Molecular Formula | C₁₉H₁₉ClFNO₃ | [3] |

| Molecular Weight | 363.81 g/mol | [3] |

Visualizations

Caption: Workflow of this compound synthesis, analysis, and activity.

Caption: Mechanism of action of Flamprop leading to plant death.

Conclusion

The stereochemistry of this compound is a critical determinant of its herbicidal activity. The enantioselective synthesis of the L-isomer is essential for producing an effective and environmentally responsible agrochemical. The distinct mechanism of action, involving the disruption of microtubule organization, offers a valuable tool for weed management, particularly for controlling problematic grasses like wild oats. Further research to obtain more precise quantitative data on the differential activity of the enantiomers and to fully elucidate the molecular interactions with tubulin could lead to the development of even more effective and selective herbicides. This guide provides a foundational resource for professionals engaged in the multifaceted disciplines of modern agrochemical research and development.

References

An In-depth Technical Guide to the Soil Degradation Pathways of Flamprop-m-isopropyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of Flamprop-m-isopropyl, a discontinued post-emergence arylalanine herbicide, with a specific focus on its degradation pathways in the soil matrix. Understanding these pathways is crucial for environmental risk assessment and the development of more sustainable agricultural chemicals.

Introduction

This compound is the stereospecific isopropyl ester of the L-isomer of flamprop, which was utilized for the control of wild oats (Avena fatua) in wheat crops.[1] As a translocated, systemic herbicide, it was absorbed by the leaves and acted by inhibiting cell elongation.[1] Although now discontinued in many regions, its environmental persistence and the behavior of its metabolites remain subjects of scientific interest.[1] The herbicide is characterized as moderately persistent in soil, with some potential for leaching to groundwater, making the study of its degradation critical.[1]

Core Degradation Pathways in Soil

The dissipation of this compound in the soil environment is governed by a combination of abiotic and biotic processes. The primary transformation mechanisms include:

-

Chemical Hydrolysis: The cleavage of the ester bond, a key initial step.

-

Photolysis: Degradation on the soil surface initiated by sunlight.

-

Microbial Degradation: The breakdown of the parent compound and its subsequent metabolites by soil microorganisms.

These pathways collectively lead to the transformation of the parent molecule into various degradation products, with one major metabolite being of principal concern.

Chemical Hydrolysis: The Primary Transformation

The most significant initial step in the degradation of this compound in soil is the hydrolysis of its isopropyl ester group. This reaction converts the parent herbicide into its corresponding carboxylic acid, known as flamprop-M.[2][3]

-

Reaction: Isopropyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alaninate (this compound) + H₂O → N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine (Flamprop-M) + Isopropanol

This process is a fundamental abiotic degradation pathway, though it can also be facilitated by microbial enzymes.[4] Flamprop-M is considered the major metabolite formed in the soil.[1][2][3]

Microbial Degradation

Soil microorganisms play a crucial role in the further degradation of both this compound and its primary metabolite, flamprop-M.[5][6] Biotic degradation can occur through two main processes:

-

Catabolism: Where microorganisms utilize the pesticide as a source of carbon or other nutrients for energy and growth.[4]

-

Co-metabolism: The fortuitous transformation of the pesticide by microbial enzymes without providing a direct nutritional benefit to the organism.[4]

Degradation rates are influenced by soil properties such as organic matter content, pH, moisture, and temperature, as well as the composition and activity of the microbial community.[6] Generally, aerobic conditions favor more rapid degradation compared to anaerobic environments.[7]

Photolysis on Soil Surfaces

Pesticides on the soil surface are susceptible to photodegradation, a process driven by energy from sunlight.[8][9] Herbicides like this compound, which contain aromatic rings, can absorb UV radiation, leading to their decomposition.[10] While direct sunlight is most effective, this process is primarily limited to the uppermost layer of the soil.[4]

The overall degradation pathway is visualized in the diagram below.

Caption: Primary degradation pathway of this compound in soil.

Quantitative Data Presentation

The persistence of a pesticide in soil is often quantified by its DT50 value, the time required for 50% of the initial concentration to dissipate. The table below summarizes the available quantitative data for this compound.

| Parameter | Value | Soil Conditions | Reference |

| DT₅₀ (Typical) | 55 Days | Aerobic | [1] |

| Metabolite Formation | ~5% of applied parent compound | After 270 days in plough layer (Slaeggerup site) | [11] |

Note: Data on degradation rates can vary significantly depending on specific soil type, climate, and experimental conditions.

Experimental Protocols for Soil Degradation Studies

Laboratory-based soil metabolism and degradation studies are fundamental to determining the environmental fate of pesticides.[12] A generalized protocol, based on established methodologies, is outlined below.[4][8][12]

7.1 Objective: To determine the rate of degradation and identify major metabolites of a test substance in soil under controlled aerobic conditions.

7.2 Materials & Methods:

-

Test Substance: Analytical or ¹⁴C-radiolabeled this compound. Using a radiolabeled compound facilitates the tracking and quantification of the parent compound and its metabolites.[9][12]

-

Soil: Freshly collected, sieved agricultural soil, characterized for its physical and chemical properties (e.g., texture, pH, organic carbon content).

-

Incubation System: Flow-through systems or biometer flasks that allow for the maintenance of aerobic conditions and trapping of volatile products like ¹⁴CO₂.[12]

-

Analytical Equipment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS) for separation, identification, and quantification of residues. Thin-Layer Chromatography (TLC) can also be used for analysis.[13]

7.3 Experimental Workflow:

-

Soil Treatment: A known quantity of soil is treated with the test substance at a concentration relevant to its agricultural application rate.

-

Incubation: The treated soil samples are incubated in the dark under controlled temperature (e.g., 20°C) and moisture (e.g., 40-60% of maximum water holding capacity) for a specified period (e.g., up to 120 days).

-

Sampling: Replicate soil samples are removed at predetermined intervals.

-

Extraction: Soil samples are extracted using an appropriate organic solvent (e.g., acetonitrile, ethyl acetate) to recover the parent compound and its degradation products.

-

Analysis: The extracts are analyzed using chromatographic methods to determine the concentration of the remaining parent substance and to identify and quantify any significant metabolites.

-

Data Analysis: Degradation kinetics (e.g., first-order kinetics) are calculated to determine the DT50 and DT90 values.

The diagram below illustrates a typical workflow for these studies.

Caption: Generalized workflow for a soil degradation study.

Conclusion

The degradation of this compound in soil is a multi-faceted process initiated primarily by the hydrolysis of the ester linkage to form the major metabolite, flamprop-M. This transformation is followed by further microbial degradation of both the parent compound and its primary metabolite. With a typical DT50 of 55 days, this compound is considered moderately persistent.[1] Its key metabolite, flamprop-M, is also mobile in soil, highlighting the importance of understanding the complete degradation pathway for a thorough environmental risk assessment.[14] The methodologies outlined provide a robust framework for researchers to investigate the environmental fate of this and other agrochemicals.

References

- 1. This compound (Ref: WL 43425) [sitem.herts.ac.uk]

- 2. Flamprop-M [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Estimating the biodegradation of pesticide in soils by monitoring pesticide-degrading gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. arxada.co.nz [arxada.co.nz]

- 8. www2.mst.dk [www2.mst.dk]

- 9. bcpc.org [bcpc.org]

- 10. WO2022067414A1 - Photostable composition and method of reducing or controlling weed population applying said composition - Google Patents [patents.google.com]

- 11. vap.dk [vap.dk]

- 12. Experimental Parameters Used to Study Pesticide Degradation in Soil | Weed Technology | Cambridge Core [cambridge.org]

- 13. www-pub.iaea.org [www-pub.iaea.org]

- 14. vap.dk [vap.dk]

Mode of Action of Arylalanine Herbicides: A Technical Guide on Flamprop-m-isopropyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arylalanine herbicides, a distinct class of selective post-emergence herbicides, are pivotal in controlling grass weeds, particularly wild oats (Avena fatua), in cereal crops.[1] This technical guide provides an in-depth examination of the mode of action of these herbicides, with a specific focus on Flamprop-m-isopropyl. It details the biochemical mechanisms, presents quantitative efficacy data, outlines key experimental protocols for mechanism-of-action studies, and provides visual diagrams of the relevant pathways and workflows. The primary mode of action involves the inhibition of fatty acid biosynthesis, a process crucial for membrane integrity and new cell growth.[2] While some sources suggest a role in disrupting microtubules and inhibiting cell elongation, the predominant evidence points towards lipid synthesis inhibition.[3][4]

Biochemical Target and Mechanism of Action

The herbicidal activity of this compound is initiated following its absorption through the leaves of the target weed.[5] The molecule itself is a pro-herbicide and must undergo bioactivation within the plant to exert its phytotoxic effects.

1.1 Bioactivation to Flamprop Acid

Once absorbed, esterase enzymes within the plant hydrolyze the isopropyl ester of this compound to its biologically active carboxylic acid form, Flamprop acid.[6] The stereochemistry of the molecule is critical; the L-isomer (or M-isomer) of Flamprop is significantly more herbicidally active than the D-isomer. The selectivity between target weeds like wild oats and tolerant crops such as wheat and barley is, in part, due to the differential rates of this de-esterification and subsequent detoxification processes.[7][8] Susceptible species rapidly convert the pro-herbicide to its active form, while tolerant species metabolize it more quickly to non-toxic conjugates.

1.2 Inhibition of Acetyl-CoA Carboxylase (ACCase)

While early research pointed towards inhibition of cell elongation or microtubule disruption, the primary target for many selective grass herbicides is Acetyl-CoA Carboxylase (ACCase).[2][3][5] ACCase is a biotin-containing enzyme that catalyzes the first committed step in the de novo biosynthesis of fatty acids: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[9][10] This reaction is fundamental for the production of phospholipids and other lipids necessary for building and maintaining cell membranes, which are essential for cell growth and division.[2][9]

Inhibition of ACCase by Flamprop acid leads to a depletion of malonyl-CoA, effectively halting the production of fatty acids.[6][11] This disruption of lipid synthesis prevents the formation of new cell membranes, leading to a cessation of growth, particularly in the meristematic regions of the plant.[2][7] Visual symptoms, such as stunting and necrosis, typically appear slowly, becoming evident 7 to 10 days after application.[2]

1.3 Selectivity

The selectivity of ACCase-inhibiting herbicides, including arylalanines, is based on the structural differences in the ACCase enzyme between susceptible grasses (monocots) and tolerant broadleaf plants (dicots).[9][12] Dicot ACCase is naturally tolerant to these herbicides.[6] Furthermore, subtle differences in the ACCase structure between susceptible grassy weeds and tolerant grass crops like wheat and barley also contribute to selectivity.[6][12]

Quantitative Data Summary

The efficacy of ACCase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the herbicide required to inhibit 50% of the ACCase enzyme's activity. These values are crucial for comparing the potency of different herbicides and for understanding resistance mechanisms.

| Herbicide Class | Herbicide | Target Species | Enzyme Source | IC50 (µM) | Reference |

| Cyclohexanedione (CHD) | Cycloxydim | Wild-type blackgrass | Chloroplastic ACCase | 1.6 | [10] |

| Cyclohexanedione (CHD) | Clethodim | Wild-type blackgrass | Chloroplastic ACCase | 0.8 | [10] |

| Aryloxyphenoxypropionate (APP) | Fenoxaprop | Wild-type blackgrass | Chloroplastic ACCase | 0.7 | [10] |

| Aryloxyphenoxypropionate (APP) | Diclofop | Wild-type blackgrass | Chloroplastic ACCase | 2.5 | [10] |

| Aryloxyphenoxypropionate (APP) | Clodinafop | Wild-type blackgrass | Chloroplastic ACCase | 0.4 | [10] |

| Aryloxyphenoxypropionate (APP) | Haloxyfop | Wild-type blackgrass | Chloroplastic ACCase | 0.3 | [10] |

| Aryloxyphenoxypropionate (APP) | Fluazifop-p-butyl | Susceptible D. ciliaris | Chloroplastic ACCase | 0.5 | [13] |

| Aryloxyphenoxypropionate (APP) | Fluazifop-p-butyl | Resistant D. ciliaris (R1) | Chloroplastic ACCase | 8.9 | [13] |

| Aryloxyphenoxypropionate (APP) | Fluazifop-p-butyl | Resistant D. ciliaris (R2) | Chloroplastic ACCase | 17.1 | [13] |

Key Experimental Protocols

Elucidating the mode of action of herbicides like this compound relies on robust biochemical assays. The following protocols describe standard methods for extracting ACCase and measuring its inhibition.

3.1 Protocol 1: Plant Enzyme Extraction for ACCase Activity Assay

This protocol is adapted from methodologies used for studying various ACCase inhibitors.[13][14]

-

Plant Material: Harvest fresh, young leaf tissue (e.g., 1 gram) from the target plant species.

-

Homogenization: Immediately freeze the tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle.

-

Extraction Buffer: Homogenize the frozen powder in 10 mL of ice-cold extraction buffer. A typical buffer composition is: 100 mM Tricine-HCl (pH 8.0), 1 mM EDTA, 10% (v/v) glycerol, 20 mM dithiothreitol (DTT), 1 mM phenylmethylsulfonyl fluoride (PMSF), and 0.5% (w/v) polyvinylpyrrolidone (PVP).[14]

-

Filtration: Filter the homogenate through several layers of cheesecloth or Miracloth to remove cell debris.

-

Centrifugation: Centrifuge the filtrate at high speed (e.g., 25,000 x g) for 20-30 minutes at 4°C.[14]

-

Supernatant Collection: The resulting supernatant is the crude enzyme extract containing ACCase. Keep it on ice and use it promptly for activity assays.

-

Protein Quantification: Determine the protein concentration of the extract using a standard method, such as the Bradford assay, to normalize enzyme activity.[14]

3.2 Protocol 2: Radioisotope-Based ACCase Inhibition Assay

This is a classic and highly sensitive method for measuring ACCase activity by quantifying the incorporation of radiolabeled bicarbonate into an acid-stable product (malonyl-CoA).[15]

-

Reaction Mixture: Prepare a reaction mixture in a microcentrifuge tube containing:

-

Initiate Reaction: Add a specific amount of the enzyme extract (e.g., 25 µL) to the reaction mixture to start the reaction.[15]

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 32°C) for a defined period (e.g., 10-20 minutes).[15]

-

Stop Reaction: Terminate the reaction by adding a strong acid, such as 6 M HCl. This acidifies the solution and removes any unreacted [¹⁴C]HCO₃⁻ as ¹⁴CO₂ gas.[15]

-

Measurement: Dry the samples completely, add a scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter.[15]

-

Data Analysis: Calculate the rate of ACCase activity (nmol of [¹⁴C]HCO₃⁻ incorporated per minute per mg of protein). Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[15]

3.3 Protocol 3: Malachite Green Colorimetric Assay

This non-radioactive alternative measures the ADP produced during the ACCase reaction. The release of phosphate from ATP is coupled to a reaction that can be quantified colorimetrically using malachite green.[15][16]

-

Reaction Setup: In a 96-well plate, combine the enzyme extract, assay buffer (containing ATP and bicarbonate), and various concentrations of the inhibitor.[13]

-

Initiate Reaction: Start the reaction by adding acetyl-CoA to each well.[13]

-

Incubation: Incubate the plate at room temperature for 30-60 minutes.[15]

-

Detection: Stop the reaction and detect the released inorganic phosphate using a commercial malachite green-based phosphate assay kit, following the manufacturer’s instructions.[15]

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.[15]

-

Data Analysis: Construct a standard curve using known phosphate concentrations. Calculate the amount of ADP produced, which is stoichiometric to the ACCase activity. Determine IC50 values as described for the radioisotope assay.

Mandatory Visualizations

Diagram 1: Biochemical Pathway of this compound Action

Caption: Biochemical pathway of this compound from bioactivation to plant death.

Diagram 2: Experimental Workflow for ACCase Inhibition Assay

Caption: General workflow for determining herbicide IC50 values against ACCase.

References

- 1. media.ahdb.org.uk [media.ahdb.org.uk]

- 2. Lipid synthesis inhibitor herbicides | Herbicide mode of action and sugarbeet injury symptoms [extension.umn.edu]

- 3. researchgate.net [researchgate.net]

- 4. Flamprop-methyl [sitem.herts.ac.uk]

- 5. This compound (Ref: WL 43425) [sitem.herts.ac.uk]

- 6. Herbicide Inhibitors of Fatty Acid Synthesis and Elongation | Inhibitors of Fatty Acid Synthesis and Elongation - passel [passel2.unl.edu]

- 7. Flamprop - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. wssa.net [wssa.net]

- 10. Molecular Bases for Sensitivity to Acetyl-Coenzyme A Carboxylase Inhibitors in Black-Grass - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 15.6 Herbicides that Inhibit ACCase – Principles of Weed Control [ohiostate.pressbooks.pub]

- 13. Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay | Weed Science | Cambridge Core [cambridge.org]

- 14. Frontiers | Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors [frontiersin.org]

- 15. benchchem.com [benchchem.com]

- 16. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]

An In-Depth Technical Guide to Flamprop-m-isopropyl: Molecular Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Flamprop-m-isopropyl, an arylalanine herbicide. The document details its molecular structure, chemical and physical properties, synthesis, mechanism of action, and metabolic pathways. It is intended to be a valuable resource for researchers and scientists in the fields of agrochemistry, biochemistry, and potentially, drug development, by consolidating key technical information and presenting it in a clear and accessible format.

Molecular Identity and Chemical Properties

This compound is the isopropyl ester of the D-isomer of the herbicide flamprop.[1][2] It is a selective, systemic herbicide that is absorbed by the leaves and is thought to act by inhibiting cell elongation.[1]

Chemical Structure:

-

IUPAC Name: propan-2-yl (2R)-2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate[4]

-

Canonical SMILES: CC(C)OC(=O)C(C)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2[1]

-

Isomeric SMILES: C--INVALID-LINK--N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2[1]

-

InChI Key: IKVXBIIHQGXQRQ-CYBMUJFWSA-N[1]

Physicochemical and Toxicological Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Weight | 363.8 g/mol | [3] |

| Melting Point | 84 °C | [5] |

| Boiling Point (Predicted) | 476.4±45.0 °C | [5] |

| Density (Predicted) | 1.3±0.1 g/cm³ | [5] |

| pKa (Predicted) | -1.02±0.50 | [5] |

| Acute Oral LD50 (Rat) | >2000 mg/kg | |

| Acute Dermal LD50 (Rat) | >2000 mg/kg | |

| Acute Inhalation LC50 (Rat) | >1.19 mg/L | |

| Water Solubility | 18.2 mg/L at 20 °C | |

| Log P (octanol-water) | 3.8 |

Synthesis and Manufacturing Process

The commercial synthesis of this compound is a multi-step process designed to produce the stereospecific D-isomer, which is crucial for its herbicidal activity. The general workflow is outlined below.

Generalized Synthesis Workflow

Experimental Protocol: Synthesis of this compound

The following is a generalized experimental protocol for the synthesis of this compound, based on established chemical principles for similar compounds.

Step 1: Synthesis of N-Benzoyl-N-(3-chloro-4-fluorophenyl)-D-alanine

-

Acylation: 3-Chloro-4-fluoroaniline is acylated with benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane or toluene) to yield N-benzoyl-3-chloro-4-fluoroaniline. The reaction is typically run at room temperature and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Coupling: The resulting N-benzoyl-3-chloro-4-fluoroaniline is then coupled with a D-alanine derivative (e.g., ethyl D-alaninate) under basic conditions. The reaction mixture is heated to drive the reaction to completion.

-

Hydrolysis: The ester group of the D-alanine derivative is hydrolyzed under acidic or basic conditions to yield N-benzoyl-N-(3-chloro-4-fluorophenyl)-D-alanine.

-

Purification: The product is purified by recrystallization or column chromatography.

Step 2: Esterification to this compound

-

Reaction Setup: N-Benzoyl-N-(3-chloro-4-fluorophenyl)-D-alanine is dissolved in an excess of isopropyl alcohol, which serves as both a solvent and a reactant.

-

Catalysis: A catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added to the mixture.

-

Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC or HPLC.

-

Workup: Upon completion, the excess isopropyl alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Mechanism of Action

The herbicidal activity of this compound is attributed to its metabolite, flamprop acid, which is formed by the hydrolysis of the isopropyl ester in the plant. Flamprop acid is believed to inhibit cell elongation in susceptible grass species.[1] More detailed studies on the related compound, flamprop-M-methyl, suggest a novel antimicrotubule mechanism of action.[2]

Proposed Signaling Pathway of Herbicidal Action

This proposed pathway suggests that this compound is a pro-herbicide that is converted to the active flamprop acid within the plant cell. This active metabolite then interferes with the proper formation and function of the microtubule-based structures essential for mitosis (spindle) and cytokinesis (phragmoplast), leading to a cessation of cell division and elongation, and ultimately plant death.[2]

Metabolism

The metabolism of this compound has been studied in both plants and mammals. In both systems, hydrolysis of the ester bond is a key step.

Mammalian Metabolic Pathway

In mammals, this compound undergoes two primary metabolic transformations: hydrolysis of the ester and hydroxylation of the isopropyl group.[6]

Analytical Methodologies

The determination of this compound in various matrices requires sensitive and specific analytical methods. Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are the techniques of choice.

Experimental Protocol: Quantification in a Biological Matrix

The following is a generalized protocol for the extraction and quantification of this compound from a soil or plant matrix.

1. Sample Preparation and Extraction (QuEChERS-based method)

-

Homogenization: A representative sample (e.g., 10 g of soil or homogenized plant tissue) is weighed into a 50 mL centrifuge tube.

-

Hydration: For dry samples, an appropriate amount of water is added to hydrate the matrix.

-

Extraction: 10 mL of acetonitrile is added to the tube. The tube is sealed and shaken vigorously for 1 minute.

-

Salting Out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) is added. The tube is immediately shaken for 1 minute to prevent the agglomeration of salts.

-

Centrifugation: The sample is centrifuged at ≥3000 x g for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Aliquot Transfer: An aliquot of the supernatant (e.g., 6 mL) is transferred to a 15 mL centrifuge tube containing a d-SPE sorbent mixture (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18).

-

Cleanup: The tube is vortexed for 30 seconds.

-

Centrifugation: The sample is centrifuged at ≥3000 x g for 5 minutes.

3. Analysis by LC-MS/MS

-

Sample Dilution: The cleaned extract is filtered through a 0.22 µm filter and may be diluted with a suitable solvent if necessary. An internal standard is added.

-

Chromatographic Separation: An aliquot of the final extract is injected into an HPLC system equipped with a C18 reversed-phase column. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is typically used.

-

Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification.

-

Quantification: A calibration curve is constructed using matrix-matched standards to ensure accurate quantification and to compensate for any matrix effects.

This guide provides a foundational understanding of this compound for a scientific audience. While it is a discontinued herbicide, the study of its specific stereochemistry, novel mechanism of action, and metabolic fate can still provide valuable insights for the development of new, more effective, and safer agrochemicals or even for exploring potential applications in other areas of life sciences.

References

- 1. This compound (Ref: WL 43425) [sitem.herts.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Flamprop-isopropyl | C19H19ClFNO3 | CID 40520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Flamprop M-isopropyl | C19H19ClFNO3 | CID 94583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An example of the oxidative de-esterification of an isopropyl ester. Its role in the metabolism of the herbicide flampropisopropyl - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Flamprop-m-isopropyl: History and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the herbicide Flamprop-m-isopropyl, from its historical development to its chemical properties, mechanism of action, and environmental fate. This compound is a selective, systemic herbicide previously used for the post-emergence control of wild oats (Avena fatua) in cereal crops.[1] This document synthesizes available scientific literature to offer a detailed resource for researchers and professionals in the fields of agricultural science and drug development. All quantitative data is presented in structured tables, and key experimental methodologies are outlined. Diagrams illustrating metabolic pathways and experimental workflows are provided in the DOT language for visualization.

Introduction and Historical Development

This compound, also known as l-flamprop-isopropyl, was developed as a selective herbicide primarily targeting wild oats in wheat and barley.[2] It belongs to the arylalanine class of herbicides.[2][3] The "m" in its name signifies that it is the biologically active stereoisomer, specifically the L-isomer, derived from L-alanine.[2] This stereospecificity enhances its herbicidal potency.[2] The development of flamprop variants began in the 1960s and 70s, with flamprop-isopropyl being introduced around 1978.[2][4] It was recognized that the herbicidal activity of these compounds was dependent on their degradation to the biologically active acid, flamprop.[4] this compound is now considered a discontinued herbicide.[1][2]

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | isopropyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alaninate | [2] |

| CAS Registry Number | 63782-90-1 | [2] |

| Chemical Formula | C₁₉H₁₉ClFNO₃ | [2] |

| Molecular Weight | 363.81 g/mol | [5] |

| Physical State | White crystals | [2] |

| Water Solubility | 12 mg/L at 20°C (pH 7) | [2] |

| Isomerism | Stereoisomer (L-isomer of flamprop-isopropyl) | [2] |

Synthesis

The commercial synthesis of this compound involves a multi-step process designed to produce the specific L-isomer.[2] The key steps are outlined below.

Synthesis of N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine

The synthesis begins with the preparation of N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine. This intermediate is formed through the acylation of 3-chloro-4-fluoroaniline with benzoyl chloride, followed by coupling with L-alanine.[2]

Esterification

The resulting N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine is then esterified with isopropyl alcohol.[2] This reaction is typically carried out under controlled temperature and acidic conditions to yield this compound while preserving the chiral integrity of the molecule.[2]

Mechanism of Action

This compound is a systemic herbicide that is absorbed by the leaves of the plant.[2] Its primary mode of action is the inhibition of cell elongation.[2][4] Research on the related compound, flamprop-M-methyl, has provided more detailed insights into the mechanism, suggesting that it acts as a mitotic disrupter. It affects the orientation of spindle and phragmoblast microtubules, leading to defective cell division.[4] Unlike some other microtubule-disrupting herbicides, flamprop-M-methyl and its active metabolite, flamprop, did not inhibit tubulin polymerization in vitro, suggesting a novel mechanism of action that may involve the disassembly of the minus-end of microtubules.[4]

Efficacy and Crop Selectivity

This compound demonstrated high efficacy against wild oats (Avena spp.) in cereal crops like wheat and barley.[2] Its selectivity is attributed to differential metabolism between the target weed and the crop, with wild oats exhibiting a quicker de-esterification of the herbicide to its active form.[4]

| Crop | Target Weed | Application Rate (kg a.i./ha) | Efficacy (% Spikelet Reduction) | Reference |

| Wheat | Avena spp. | 0.6 | 95 | [2] |

| Barley | Avena spp. | 0.6 | 93 | [2] |

Environmental Fate and Toxicology

Environmental Fate

Ecotoxicology

This compound is reported to be moderately toxic to birds, most aquatic organisms, honeybees, and earthworms.[1] There is some concern regarding its potential for bioaccumulation.[1]

| Organism Group | Toxicity Level |

| Birds | Moderate |

| Aquatic Organisms | Moderate |

| Honeybees | Moderate |

| Earthworms | Moderate |

Experimental Protocols

Detailed experimental protocols for a discontinued herbicide like this compound are often proprietary and not publicly available. However, based on general principles and OECD guidelines, the following outlines the methodologies that would be employed for key studies.

Herbicidal Efficacy Bioassay (Whole Plant Assay)

Objective: To determine the efficacy of this compound in controlling a target weed species (e.g., Avena fatua).

Methodology (based on general greenhouse bioassay principles):

-

Plant Culture: Grow wild oat seedlings in pots containing a standardized soil mix under controlled greenhouse conditions (e.g., 20-25°C, 16-hour photoperiod).

-

Herbicide Application: At a specific growth stage (e.g., 2-3 leaf stage), apply this compound at a range of concentrations using a laboratory sprayer to ensure uniform coverage. Include an untreated control group.

-

Evaluation: After a set period (e.g., 14-21 days), visually assess phytotoxicity and measure endpoints such as plant height, fresh weight, and dry weight.

-

Data Analysis: Calculate the GR50 (the concentration required to cause a 50% reduction in growth) using appropriate statistical software.

Soil Degradation Study (OECD 307)

Objective: To determine the rate of degradation of this compound in soil under controlled laboratory conditions.

Methodology (based on OECD Guideline 307):

-

Soil Selection: Use at least three different soil types with varying characteristics (e.g., pH, organic matter content, texture).

-

Test Substance Application: Apply ¹⁴C-labeled this compound to the soil samples at a known concentration.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) and moisture level.

-

Sampling and Analysis: At specified time intervals, extract soil samples and analyze for the parent compound and potential metabolites using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.

-

Data Analysis: Determine the dissipation kinetics and calculate the DT50 (time for 50% dissipation) and DT90 (time for 90% dissipation) values.

Residue Analysis in Crops

Objective: To determine the concentration of this compound and its metabolites in plant tissues.

Methodology (based on general residue analysis principles):

-

Extraction: Homogenize the plant material and extract with a suitable organic solvent (e.g., acetonitrile).

-

Clean-up: Purify the extract to remove interfering substances using techniques such as solid-phase extraction (SPE) or liquid-liquid partitioning.

-

Analysis: Quantify the concentration of this compound and its metabolites using instrumental analysis, typically HPLC with a suitable detector (e.g., UV or mass spectrometry).

-

Method Validation: Validate the analytical method for accuracy, precision, linearity, and limit of quantification (LOQ).

Conclusion

This compound was a significant development in the selective control of wild oats in cereal crops, notable for its stereospecific activity. While it has been discontinued, the study of its history, mechanism of action, and environmental behavior provides valuable insights for the development of new and improved herbicides. Its unique mode of action related to microtubule disruption without direct inhibition of tubulin polymerization suggests a potential area for further research into novel herbicide targets. The data and methodologies presented in this guide offer a foundational resource for scientists and researchers in the ongoing effort to develop effective and environmentally sound crop protection solutions.

References

Flamprop-m-isopropyl IUPAC name and chemical formula

An In-depth Technical Guide to Flamprop-m-isopropyl: IUPAC Nomenclature and Chemical Formula

This guide provides essential chemical information for researchers, scientists, and drug development professionals working with the herbicide this compound. The following sections detail its standardized nomenclature and molecular composition.

This compound is a selective herbicide used to control wild oats in cereal crops.[1] Accurate identification of this compound is critical for research and regulatory purposes. The International Union of Pure and Applied Chemistry (IUPAC) name and chemical formula provide a standardized description of its chemical structure.

The IUPAC name for this compound is isopropyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-D-alaninate.[2][3] The chemical formula for this compound is C₁₉H₁₉ClFNO₃.[2][3][4][5]

| Data Point | Value |

| Common Name | This compound |

| IUPAC Name | isopropyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-D-alaninate[2][3] |

| Alternate IUPAC Name | propan-2-yl (2R)-2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate[4] |

| Chemical Formula | C₁₉H₁₉ClFNO₃[2][3][4][5] |

digraph "Flamprop_m_isopropyl_Identity" {

graph [

rankdir="LR",

bgcolor="#F1F3F4",

fontname="Arial",

fontsize=12,

splines=ortho

];

node [

style="filled",

shape=record,

fontname="Arial",

fontsize=10

];

"Compound" [

label=" this compound" ,

fillcolor="#4285F4",

fontcolor="#FFFFFF"

];

"Details" [

label=" IUPAC Name | isopropyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-D-alaninate | Chemical Formula | C₁₉H₁₉ClFNO₃" ,

fillcolor="#FFFFFF",

fontcolor="#202124",

shape=record

];

"Compound":f0 -> "Details":f0 [

color="#34A853",

arrowhead=normal

];

"Compound":f0 -> "Details":f2 [

color="#EA4335",

arrowhead=normal

];

}

References

Environmental fate and mobility of Flamprop-m-isopropyl

An In-depth Technical Guide on the Environmental Fate and Mobility of Flamprop-m-isopropyl

Foreword: this compound is a discontinued arylalanine herbicide. Due to its status, publicly available data on its environmental fate is limited. This guide synthesizes the available information and describes the standard methodologies that would have been employed to study its behavior in the environment, providing a framework for understanding its potential risks.

Physicochemical Properties

The physicochemical properties of a pesticide are fundamental to understanding its environmental distribution and persistence. This compound is a solid with moderate water solubility and is considered volatile.[1] A summary of its known properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | propan-2-yl (2R)-2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate | [2] |

| CAS Number | 63782-90-1 | [2] |

| Molecular Formula | C₁₉H₁₉ClFNO₃ | [2][3] |

| Molecular Weight | 363.8 g/mol | [2][4] |

| Melting Point | 84 °C | [5] |

| Water Solubility | Described as "moderate" | [1] |

| Vapor Pressure | Data not available | |

| Log Kow | Data not available | |

| Henry's Law Constant | Data not available |

Environmental Fate: Degradation Pathways

The environmental persistence of this compound is determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and microbial biodegradation. It is considered to be moderately persistent in soil environments.[1]

Abiotic Degradation

Hydrolysis: The primary abiotic degradation pathway for ester-containing compounds like this compound in water is hydrolysis. This process involves the cleavage of the isopropyl ester bond to form the corresponding carboxylic acid, Flamprop-M, and isopropanol. The rate of hydrolysis is highly dependent on the pH of the surrounding water. While specific half-life data for this compound is not available, this transformation is a critical step in its environmental breakdown.

Photolysis: Photolysis, or degradation by sunlight, can occur in both aquatic environments (aqueous photolysis) and on soil surfaces (soil photolysis). No quantitative data (e.g., DT₅₀ values) for the photolytic degradation of this compound are available in the reviewed literature.

Biotic Degradation

Microbial metabolism is a key process for the degradation of pesticides in soil and water. For this compound, this is expected to be the principal route of dissipation.

Aerobic Soil Metabolism: In the presence of oxygen, soil microorganisms are expected to readily metabolize this compound. The initial step is the rapid hydrolysis of the ester linkage to form the major metabolite, Flamprop-M (N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine).[6] This acid metabolite can then undergo further degradation. While specific DT₅₀ values for the parent compound are not available, data for the related compound, flamprop-methyl, show a DT₅₀ of approximately 1-2 weeks in various soil types, suggesting a relatively rapid primary degradation.[7]

Table 2: Environmental Degradation of this compound and Related Compounds

| Process | Compartment | Half-life (DT₅₀) | Metabolites | Reference(s) |

| Aerobic Soil Metabolism | Soil | Moderately persistent (qualitative) | Flamprop-M (Major) | [1][6] |

| Aerobic Soil Metabolism (Flamprop-methyl) | Sandy Loam, Clay, Medium Loam | ~1-2 weeks | Not specified | [7] |

| Aerobic Soil Metabolism (Flamprop-methyl) | Peat Soil | ~2-3 weeks | Not specified | [7] |

| Hydrolysis | Water | Data not available | Flamprop-M | [6] |

| Aqueous Photolysis | Water | Data not available | Not specified | |

| Soil Photolysis | Soil Surface | Data not available | Not specified |

The primary degradation pathway involves the hydrolysis of the ester group.

Primary degradation step of this compound.

Environmental Mobility

The mobility of a pesticide in soil governs its potential to leach into groundwater or move via runoff into surface water bodies. This is primarily controlled by its adsorption to soil particles.

Adsorption and Desorption

The tendency of a chemical to bind to soil is quantified by the soil adsorption coefficient (Kd) and, when normalized for organic carbon content, the organic carbon-water partition coefficient (Koc).[8] For this compound, there is a noted concern for leaching to groundwater, which suggests it possesses some degree of mobility.[1] However, specific Kd or Koc values are not available in the public domain. The mobility of a substance is often inversely related to its Koc value; a lower Koc indicates higher mobility.[9]

Table 3: Soil Mobility of this compound

| Parameter | Value | Mobility Classification | Reference(s) |

| Koc (mL/g) | Data not available | Slightly mobile (qualitative) | [1] |

| GUS Leaching Potential | Transition state (qualitative) | - | [1] |

Experimental Protocols

Specific experimental protocols used for the registration of this compound are not publicly available. However, regulatory submissions for pesticides typically require studies to be conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).[10][11]

Protocol: Aerobic Soil Metabolism (based on OECD 307)

This study aims to determine the rate and pathway of degradation of a test substance in soil under aerobic conditions.[12]

Methodology:

-

Soil Selection: A minimum of three distinct soil types are typically used, representing a range of textures, organic matter content, and pH relevant to the intended use areas.

-

Test Substance Preparation: ¹⁴C-radiolabeled this compound is used to trace its transformation and allow for mass balance calculations. The substance is applied to fresh soil samples at a concentration representative of the maximum field application rate.

-

Incubation: The treated soil samples are maintained in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity) for up to 120 days. Aerobic conditions are maintained by a continuous flow of air.

-

Trapping Volatiles: The effluent air is passed through traps (e.g., ethylene glycol for organic volatiles, sodium hydroxide for CO₂) to capture any volatile degradation products.

-

Sampling and Analysis: Duplicate soil samples are removed at periodic intervals. The soil is extracted using appropriate solvents (e.g., acetonitrile/water). The parent compound and its transformation products in the extracts are separated, identified, and quantified using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection, followed by Liquid Chromatography-Mass Spectrometry (LC-MS) for structural confirmation.

-

Data Analysis: The decline of the parent compound concentration over time is used to calculate degradation kinetics, determining the DT₅₀ (time to 50% dissipation) and DT₉₀ values. A mass balance is performed at each sampling point to account for all applied radioactivity.[13]

Protocol: Soil Adsorption/Desorption (based on OECD 106)

This study measures the extent to which a pesticide adsorbs to soil particles, which is crucial for assessing its mobility and leaching potential.[12]

Methodology:

-

Soil Selection: At least four different soil types are chosen, characterized for properties such as pH, organic carbon content, texture, and cation exchange capacity.

-

Preliminary Test: A preliminary test is run to determine the optimal soil-to-solution ratio, equilibration time, and concentration range for the main study.

-

Adsorption Phase: A known mass of soil is equilibrated with a solution of ¹⁴C-labeled this compound in 0.01 M CaCl₂ (to mimic soil solution ionic strength). Several concentrations are tested in duplicate. The soil suspensions are agitated in the dark at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 24-48 hours).

-

Analysis (Adsorption): The suspensions are centrifuged to separate the soil and solution phases. The concentration of the test substance remaining in the aqueous phase is measured by Liquid Scintillation Counting (LSC). The amount adsorbed to the soil is calculated by the difference from the initial concentration.

-

Desorption Phase: After the adsorption phase, a portion of the supernatant is removed and replaced with a fresh pesticide-free CaCl₂ solution. The samples are re-equilibrated, centrifuged, and the aqueous phase is analyzed as before. This can be repeated for several desorption steps.

-

Data Analysis: The data are used to calculate the adsorption (Kd) and desorption (Kdes) distribution coefficients. These values are often fitted to the Freundlich equation. The organic carbon-normalized adsorption coefficient (Koc) is calculated using the formula: Koc = (Kd / % Organic Carbon) * 100.[8]

The following diagram illustrates a generalized workflow for a soil adsorption study.

Workflow for a soil adsorption/desorption study (OECD 106).

References

- 1. This compound (Ref: WL 43425) [sitem.herts.ac.uk]

- 2. Flamprop M-isopropyl | C19H19ClFNO3 | CID 94583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Flamprop-isopropyl | C19H19ClFNO3 | CID 40520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 57973-67-8 [m.chemicalbook.com]

- 6. Flamprop-M [sitem.herts.ac.uk]

- 7. Flamprop-methyl [sitem.herts.ac.uk]

- 8. chemsafetypro.com [chemsafetypro.com]

- 9. chemsafetypro.com [chemsafetypro.com]

- 10. smithers.com [smithers.com]

- 11. epa.gov [epa.gov]

- 12. content.fera.co.uk [content.fera.co.uk]

- 13. downloads.regulations.gov [downloads.regulations.gov]

Methodological & Application

Application Note: Analysis of Flamprop-m-isopropyl Residues in Wheat using High-Performance Liquid Chromatography (HPLC)

Introduction

Flamprop-m-isopropyl is a selective herbicide used for the post-emergence control of wild oats in wheat. Monitoring its residues in wheat grains is crucial to ensure food safety and compliance with regulatory limits. This application note provides a detailed protocol for the determination of this compound residues in wheat using a robust High-Performance Liquid Chromatography (HPLC) method with UV detection, following a QuEChERS-based sample preparation procedure. This method is intended for use by researchers, scientists, and professionals in the field of drug development and food safety analysis.

Principle

This method involves the extraction of this compound from a homogenized wheat sample using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. The sample is first extracted and partitioned using acetonitrile and a salt mixture. The resulting supernatant is then cleaned up using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components. The final extract is analyzed by reverse-phase HPLC with UV detection.

Experimental Protocols

1. Reagents and Materials

-

Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (analytical grade).

-

Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Trisodium Citrate dihydrate, Disodium Hydrogen Citrate sesquihydrate.

-

d-SPE Sorbents: Primary Secondary Amine (PSA), C18.

-

Reference Standard: this compound (purity >98%).

-

Equipment: High-speed blender/homogenizer, centrifuge, vortex mixer, analytical balance, syringe filters (0.22 µm), HPLC system with UV detector.

2. Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with acetonitrile to create a calibration curve (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 µg/mL).

3. Sample Preparation (QuEChERS Method)

-

Homogenization: Grind a representative sample of wheat grains into a fine powder.

-

Extraction:

-

Weigh 10 g of the homogenized wheat sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Cap the tube and shake vigorously for 1 minute.

-

-

Partitioning:

-

Add a salt mixture of 4 g MgSO₄, 1 g NaCl, 1 g Trisodium Citrate dihydrate, and 0.5 g Disodium Hydrogen Citrate sesquihydrate to the tube.

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 minutes.

-

-

Final Extract:

-

Take the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

4. HPLC Conditions

-